3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one chemical properties
3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one chemical properties
An In-Depth Technical Guide to the Chemical Properties of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and reactivity of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one, a pivotal intermediate in the agrochemical industry. Known by the CAS Number 58905-32-1, this compound serves as a fundamental building block for the synthesis of numerous high-impact triazole fungicides and plant growth regulators. This document details its physicochemical characteristics, provides validated protocols for its high-yield synthesis, explores its spectroscopic signature for robust characterization, and examines its key chemical transformations. The insights presented are tailored for researchers, chemists, and drug development professionals engaged in the design and synthesis of biologically active molecules.
Introduction: A Key Synthetic Building Block
3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one, also commonly referred to as 1-(1H-1,2,4-triazol-1-yl)pinacolone, is a heterocyclic ketone of significant industrial importance. The unique structural combination of a bulky tert-butyl group, a reactive ketone moiety, and a nucleophilic triazole ring makes it a versatile precursor for complex molecular architectures.
Its primary significance lies in its role as a cornerstone intermediate for the production of potent azole agrochemicals.[1] These include plant growth regulators like Paclobutrazol and Uniconazole, which function by inhibiting gibberellin biosynthesis, and broad-spectrum fungicides such as Diniconazole.[1][2] The 1,2,4-triazole moiety is a well-established pharmacophore in antifungal agents, and this intermediate provides an efficient route to incorporate this critical feature into target molecules.[3][4][5] This guide aims to consolidate the available technical data to serve as a practical resource for scientists working with this compound.
Chemical Identity and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for experimental reproducibility and safety. The core identifiers and key physical properties of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one are summarized below.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | 3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one | [6] |
| CAS Number | 58905-32-1 | [2][6][7] |
| Molecular Formula | C₈H₁₃N₃O | [6][7][8] |
| Molecular Weight | 167.21 g/mol | [6][7][8] |
| Synonyms | 1-(1H-1,2,4-triazol-1-yl)pinacolone, HWG 1608-triazole-pinacoline | [6] |
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Appearance | White solid/precipitate | [7][9] |
| Melting Point | 62-67 °C | [2][7][9][10] |
| Boiling Point | 283.3 ± 42.0 °C (Predicted) | [2][7] |
| Density | 1.09 ± 0.1 g/cm³ (Predicted) | [2][7] |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol | [2][7] |
| pKa | 2.37 ± 0.10 (Predicted) | [2][7] |
Synthesis and Mechanistic Considerations
The most prevalent and efficient synthesis of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one is achieved through the direct N-alkylation of 1,2,4-triazole with a halogenated pinacolone derivative. This method is notable for its operational simplicity and consistently high yields.[9][10]
Synthetic Pathway: Nucleophilic Substitution
The reaction proceeds via a classical Sₙ2 mechanism. 1,2,4-Triazole, a weak acid, is deprotonated by a mild base, typically potassium carbonate, to generate the more nucleophilic triazolide anion. This anion then attacks the electrophilic α-carbon of 1-chloro-3,3-dimethyl-2-butanone (α-chloropinacolin), displacing the chloride leaving group. Acetone is an ideal solvent as it is polar aprotic, effectively solvating the cation of the base while not interfering with the nucleophile.
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is a synthesis of methodologies reported in the literature, designed for self-validation through characterization of the final product.[9][10]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1,2,4-triazole (1.0 eq), anhydrous potassium carbonate (1.1 eq), and acetone to form a stirrable slurry.
-
Initiation: Heat the mixture to a gentle boil for approximately 15 minutes to ensure activation and initial deprotonation of the triazole.[9]
-
Addition of Electrophile: Prepare a solution of 1-chloro-3,3-dimethyl-2-butanone (1.0 eq) in acetone. Add this solution dropwise to the boiling triazole mixture over 20-30 minutes. The reaction is exothermic and may sustain the boil.[10]
-
Reaction Drive: Maintain the reaction mixture at reflux for 5 to 7 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, filter the mixture to remove the inorganic precipitate (KCl and excess K₂CO₃). Wash the precipitate with a small amount of fresh acetone.
-
Purification: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator. The resulting residue can be purified by recrystallization. Extracting the residue with boiling hexane, followed by cooling, will precipitate the pure product as a white solid.[9]
-
Validation: Dry the product under vacuum and determine the yield. Confirm the structure and purity using melting point analysis, NMR, and IR spectroscopy. A yield of 72% to 99% is expected.[9][10]
Spectroscopic and Analytical Profile
Robust analytical characterization is essential for confirming the identity and purity of the synthesized compound.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides a definitive carbon fingerprint of the molecule. The reported chemical shifts in CDCl₃ are consistent with the assigned structure.[9]
Table 3: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 206.25 | C=O (Ketone) | Typical chemical shift for a ketone carbonyl carbon. |
| 151.69 | C-5 of Triazole | Triazole ring carbon adjacent to two nitrogen atoms. |
| 144.74 | C-3 of Triazole | Triazole ring carbon adjacent to two nitrogen atoms. |
| 53.17 | -CH₂- | Methylene carbon attached to the triazole ring. |
| 43.49 | -C(CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| 26.05 | -C(CH₃)₃ | Equivalent methyl carbons of the tert-butyl group. |
Infrared (IR) Spectroscopy
The IR spectrum reveals the key functional groups present. Based on the molecular structure, the following characteristic absorption bands are expected:
-
~2970 cm⁻¹: C-H stretching from the tert-butyl and methylene groups.
-
~1720 cm⁻¹: A strong C=O stretching band, characteristic of a ketone.
-
~1510 cm⁻¹ and ~1480 cm⁻¹: C=N stretching vibrations within the triazole ring.
-
~1280 cm⁻¹: C-N stretching vibration.
An available FTIR spectrum confirms these general features.[11]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.
-
Molecular Ion: The expected molecular ion [M]⁺ peak would be at m/z 167.11.
-
Key Fragmentation: A prominent fragmentation pathway is the alpha-cleavage adjacent to the carbonyl group, leading to the loss of the tert-butyl radical (•C(CH₃)₃, 57 Da). This would result in a significant fragment ion at m/z 110.
-
Predicted Data: High-resolution mass spectrometry predictions for various adducts, such as [M+H]⁺ at m/z 168.11315, are available and can be used for precise identification.[12]
Chemical Reactivity and Derivatization
The ketone functionality is the primary site of reactivity, serving as a versatile handle for constructing more complex molecules.
-
Condensation Reactions: The α-methylene protons are acidic and can be deprotonated to form an enolate, which can participate in condensation reactions. A notable example is its reaction with p-nitrobenzaldehyde in the presence of a piperidine/acetic acid catalyst to stereospecifically yield (Z)-4,4-dimethyl-1-(4-nitrophenyl)-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one, a compound with reported antitubercular activity.[9]
-
Reduction to Alcohol: The ketone can be readily reduced to the corresponding secondary alcohol, 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, using standard reducing agents like sodium borohydride (NaBH₄).[13] This alcohol is a structural motif found in several fungicides, such as Triadimenol.[14]
Caption: Key reactivity pathways of the title compound.
Conclusion
3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one is a compound of high strategic value in synthetic organic and medicinal chemistry. Its chemical properties are well-defined, characterized by a straightforward, high-yield synthesis and a clear spectroscopic profile. The presence of a reactive ketone functional group allows for diverse and predictable chemical transformations, solidifying its role as a critical and versatile intermediate in the development of a wide range of biologically active compounds, most notably in the agrochemical sector. This guide provides the foundational chemical knowledge required for its effective utilization in research and development.
References
- MD4505C1 - Process for the synthesis of 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one.
- Synthesis of 3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one. PrepChem.com.
- 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one CAS#: 58905-32-1. ChemicalBook.
- Synthesis of 3,3-dimethyl-4-fluoro-1-(1,2,4-triazol-1-yl)-butan-2-one. PrepChem.com.
- Cas 58905-32-1, 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one. lookchem.
- 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone (CID 100877). PubChem.
- The Significance of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone in Agricultural Chemical Synthesis.
- 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one | 58905-32-1. ChemicalBook.
- Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central (PMC).
- 3,3-DIMETHYL-1-(1,2,4-TRIAZOL-1-YL)BUTAN-2-ONE. gsrs.
- 3,3-dimethyl-1-(1h-1,2,4-triazol-1-yl)butan-2-one. PubChemLite.
- 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol. Vulcanchem.
- 2-Butanone, 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)- [FTIR]. NIST WebBook.
- Triadimenol (CID 41368). PubChem.
- Novel 1, 2, 4-Triazoles as Antifungal Agents.
- SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. IJRPC.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Cas 58905-32-1,3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one | lookchem [lookchem.com]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijrpc.com [ijrpc.com]
- 6. 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone | C8H13N3O | CID 100877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one CAS#: 58905-32-1 [m.chemicalbook.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. MD4505C1 - Process for the synthesis of 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
- 11. spectrabase.com [spectrabase.com]
- 12. PubChemLite - 3,3-dimethyl-1-(1h-1,2,4-triazol-1-yl)butan-2-one (C8H13N3O) [pubchemlite.lcsb.uni.lu]
- 13. 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol () for sale [vulcanchem.com]
- 14. Triadimenol | C14H18ClN3O2 | CID 41368 - PubChem [pubchem.ncbi.nlm.nih.gov]
